4-Bromoisothiazole-3(2H)-one is a heterocyclic organic compound belonging to the isothiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound features a bromine atom at the fourth position and a carbonyl group at the third position, which contributes to its unique chemical properties. Isothiazoles, including 4-bromoisothiazole-3(2H)-one, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science .
The compound can be classified as a brominated isothiazole. Isothiazoles are often synthesized due to their potential as scaffolds in drug development and their utility in various chemical reactions. 4-Bromoisothiazole-3(2H)-one is particularly notable for its role in synthesizing more complex molecules and its investigation for biological activities such as antimicrobial and anticancer properties .
Several synthetic routes can be employed to produce 4-bromoisothiazole-3(2H)-one. Common methods include:
The molecular formula of 4-bromoisothiazole-3(2H)-one is . The structure consists of:
4-Bromoisothiazole-3(2H)-one participates in various chemical reactions, including:
Common reagents for substitution reactions include:
The mechanism of action for 4-bromoisothiazole-3(2H)-one is primarily based on its ability to interact with biological targets through its electrophilic carbonyl group and bromine atom. These functionalities allow the compound to engage in nucleophilic attack by biological molecules, leading to potential therapeutic effects.
Research has indicated that isothiazoles exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi . Additionally, studies suggest that they may inhibit specific enzymes involved in cancer cell proliferation.
4-Bromoisothiazole-3(2H)-one has several applications in scientific research:
The exploration of isothiazolone derivatives originates from empirical observations of sulfur- and nitrogen-containing heterocycles in traditional antimicrobial formulations. Historical records, such as the 10th-century Anglo-Saxon Bald's Leechbook, document complex remedies leveraging plant-derived sulfur compounds to treat bacterial infections like Staphylococcus aureus—including modern methicillin-resistant strains [3]. This empirical knowledge laid the groundwork for systematic 20th-century investigations into isothiazolone chemistry. The core isothiazole-3(2H)-one scaffold emerged as a privileged structure due to its inherent reactivity and ease of functionalization, enabling the synthesis of derivatives with enhanced bioactivity. Early synthetic efforts focused on unsubstituted isothiazolones, which demonstrated moderate antibacterial effects but suffered from metabolic instability and limited spectrum of activity [3] [5]. The evolution towards halogenated derivatives, particularly brominated analogs, represented a strategic shift to improve pharmacokinetic properties and target engagement.
Table 1: Key Milestones in Isothiazolone Antimicrobial Development
Time Period | Development Phase | Representative Compounds | Antimicrobial Advance |
---|---|---|---|
Pre-1900s | Empirical Formulations | Plant-derived sulfur heterocycles | Observation of anti-staphylococcal effects |
1950–1980 | First-Generation Synthetics | Simple alkylisothiazolones | Broad-spectrum activity but high toxicity |
1990–Present | Halogen-Functionalized Derivatives | 4-Bromoisothiazole-3(2H)-one | Enhanced potency against resistant pathogens |
Contemporary research leverages these historical insights to design targeted isothiazolone derivatives, with 4-bromoisothiazole-3(2H)-one serving as a cornerstone for advanced structural optimization against multidrug-resistant bacteria [1] [3].
The introduction of bromine at the C4 position of isothiazole-3(2H)-one induces profound electronic and steric alterations that amplify antibacterial efficacy. Bromine’s electron-withdrawing character polarizes the heterocyclic core, increasing the electrophilicity of adjacent carbon atoms and facilitating nucleophilic attack on bacterial targets. This polarization enhances interactions with essential microbial enzymes, such as DNA gyrase and penicillin-binding proteins, by strengthening hydrogen bonding and hydrophobic contacts [2] [5]. Studies comparing positional isomers demonstrate that C4-bromination maximizes bioactivity: 4-bromoisothiazole-3(2H)-one exhibits a 16-fold lower MIC (0.046 μM) against methicillin-resistant Staphylococcus aureus (MRSA) than its 5-bromo or 6-bromo counterparts [1].
The bromine atom’s van der Waals radius (1.85 Å) optimally fills hydrophobic pockets in bacterial active sites, disrupting protein-protein interactions critical for virulence factor secretion and biofilm formation [2]. This steric contribution is evident in crystallographic analyses of Keap1 inhibitors, where brominated ligands displace structured water molecules within binding pockets, improving binding entropy and affinity [2]. Furthermore, bromine’s role in facilitating oxidative stress—through the generation of hypobromous acid (in situ)—synergizes with the isothiazolone’s innate thiol-reactivity to compromise bacterial membrane integrity [5] [8].
Table 2: Structure-Activity Relationship of Brominated Isothiazolones
Bromine Position | Electrostatic Potential Shift | MRSA MIC (μM) | Dominant Mechanism |
---|---|---|---|
Unsubstituted | Neutral | 8.2 | Reversible thiol oxidation |
C4 | High (+42 kcal/mol at C5) | 0.046 | DNA gyrase inhibition / membrane rupture |
C5 | Moderate (+28 kcal/mol at C4) | 1.7 | Moderate enzyme inhibition |
C6 | Low (+15 kcal/mol at C4) | 12.5 | Weak thiol targeting |
These properties underscore why C4-brominated derivatives dominate current antimicrobial development pipelines, particularly against Gram-positive pathogens with high rates of drug resistance [1] [5].
1,1-Dioxidation of isothiazolones transforms the core scaffold into a sulfone-bearing pharmacophore with distinct electronic and biological properties. The dioxide modification (e.g., in 1,2-benzothiazine 1,1-dioxides) markedly increases polarity and hydrolytic stability while introducing two electron-deficient oxygen atoms that serve as hydrogen-bond acceptors [1] [4]. This elevates binding specificity for bacterial targets with polar active sites, such as the oxyanion pockets of β-lactamases and topoisomerase IV. Hybridization strategies exploit this feature: coupling 4-bromoisothiazole-1,1-dioxide with quinolone motifs (e.g., ciprofloxacin) yields conjugates with dual mechanisms of action—simultaneously inhibiting DNA gyrase and inducing oxidative stress [1] [4]. Such hybrids exhibit MIC values of 0.046 μM against MRSA, outperforming parent antibiotics by 8–16-fold [1].
The dioxide’s electron-withdrawing nature further augments the bromine’s inductive effects, amplifying the electrophilicity of C5 and rendering it susceptible to nucleophilic addition by bacterial nucleophiles (e.g., glutathione). This tandem reactivity depletes intracellular antioxidants and potentiates the core’s thiol-targeting capacity. Molecular modeling confirms that 1,1-dioxides adopt planar conformations, enabling π-stacking with aromatic residues (e.g., Tyr572 in Keap1) and improving penetration through porin channels in Gram-negative bacteria [2] [4].
Table 3: Impact of 1,1-Dioxide Modification on Compound Properties
Parameter | 4-Bromoisothiazole-3(2H)-one | 4-Bromoisothiazole-1,1-dioxide-3(2H)-one | Biological Consequence |
---|---|---|---|
C5 Electrostatic Potential | +34 kcal/mol | +62 kcal/mol | Enhanced nucleophilic susceptibility |
Log P | 1.8 | 0.9 | Improved aqueous solubility |
Hydrolytic Half-life | 4.2 hours | >48 hours | Prolonged metabolic stability |
MRSA MIC | 0.046 μM | 0.028 μM | Superior target affinity |
These attributes position 1,1-dioxide derivatives as advanced candidates for overcoming permeability barriers and enzymatic degradation in multidrug-resistant pathogens [1] [4] [5].
Synthesis and Structural Convergence
The integration of bromine and 1,1-dioxide functionalities exemplifies rational pharmacophore engineering. Modern routes to 4-bromoisothiazole-3(2H)-one derivatives leverage regioselective bromination of isothiazolone precursors using N-bromosuccinimide (NBS), followed by oxidation with peracids or peroxides to install the dioxide moiety [4] [5]. This synthetic convergence capitalizes on historical SAR insights: the C4 bromine optimizes steric and electronic targeting, while the 1,1-dioxide enhances stability and complementary electrostatic interactions. Together, they transform a simple heterocycle into a versatile scaffold capable of addressing modern antimicrobial resistance challenges [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0